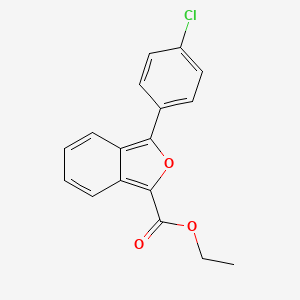
(R)-3,3'-Dimethyl-2,2'-diamino-1,1'-binaphthyl
Descripción general
Descripción
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is an organic compound that belongs to the class of binaphthyl derivatives. These compounds are known for their axial chirality and are widely used in asymmetric synthesis and catalysis. The presence of two naphthalene rings connected by a single bond gives the compound its unique chiral properties, making it an important molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with ®-1,1’-bi-2-naphthol, which is commercially available.
Lithiation: The compound undergoes ortho-lithiation in the presence of a base such as n-butyllithium and a coordinating agent like TMEDA (tetramethylethylenediamine).
Iodination: The lithiated intermediate is then reacted with iodine to form ®-3,3’-diiodo-[1,1’-binaphthalene]-2,2’-diol.
Amination: The diiodo compound is subjected to a palladium-catalyzed amination reaction using an amine source to yield ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.
Industrial Production Methods
Industrial production of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
®-BINAP: Another chiral ligand with similar applications in catalysis.
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol: An intermediate in the synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.
Uniqueness
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its axial chirality and the presence of amino groups make it a versatile compound for various applications, particularly in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C22H20N2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-(2-amino-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12H,23-24H2,1-2H3 |
Clave InChI |
LCMNRQVVLSVPAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1N)C3=C(C(=CC4=CC=CC=C43)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
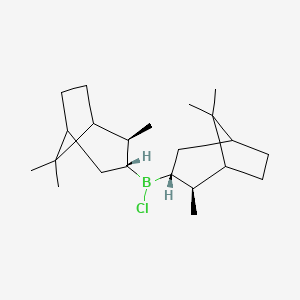
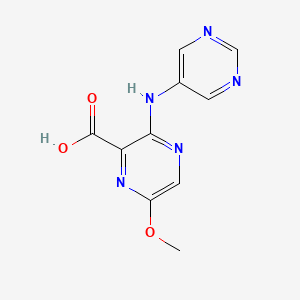

![5-[2-(4,4-Difluoropiperidin-1-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B8487938.png)
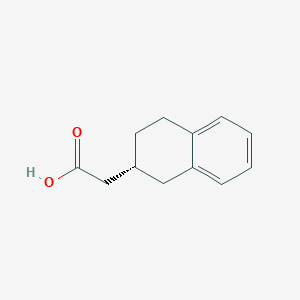

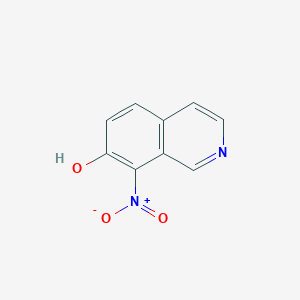

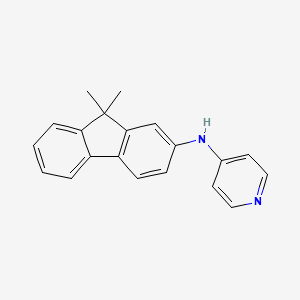
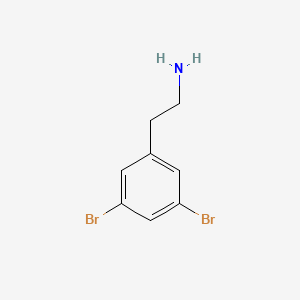

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid, dimethylamide](/img/structure/B8487981.png)
